

Application Notes and Protocols for FLIM Imaging with Flipper-TR®

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Flipper-TR 5

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Introduction

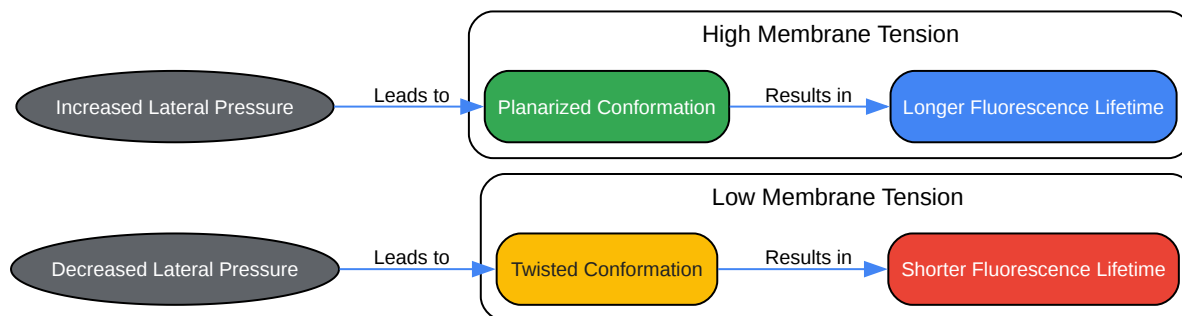
Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in living cells.[1][2] This mechanosensitive probe reports changes in the physical state of the lipid bilayer through alterations in its fluorescence lifetime, making it a powerful tool for investigating the role of membrane mechanics in various cellular processes.[3][4][5]

Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique to quantify these changes.[2][6] This document provides a comprehensive, step-by-step guide for utilizing Flipper-TR® in FLIM imaging experiments.

When membrane tension increases, the Flipper-TR® molecule undergoes planarization, leading to a longer fluorescence lifetime.[3][4] Conversely, in relaxed membranes, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime.[3] This relationship allows for the quantitative mapping of membrane tension across cellular membranes.

Principle of Flipper-TR® Action

The core of Flipper-TR® consists of two dithienothiophene units that can rotate relative to each other.[4][7] The degree of this rotation is influenced by the lateral pressure within the lipid bilayer.



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Caption: Mechanism of Flipper-TR® in response to membrane tension.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful FLIM imaging with Flipper-TR®.

Table 1: Flipper-TR® Probe Specifications

Property	Value	Reference
Excitation Wavelength (λ_{ex})	488 nm (pulsed laser)	[2][8][9]
Emission Wavelength (λ_{em})	575 - 625 nm (bandpass filter)	[8][9]
Fluorescence Lifetime Range	~2.8 ns to 7 ns	[9][10]
Stock Solution Concentration	1 mM in anhydrous DMSO	[9][11]
Working Concentration	0.5 - 1 μ M in cell culture medium	[1][10]

Table 2: Typical Fluorescence Lifetime Values

Membrane State	Typical Lifetime (τ)	Reference
Low Tension / Disordered	Shorter Lifetime (~2-4 ns)	[12]
High Tension / Ordered	Longer Lifetime (~5-7 ns)	[12]

Experimental Protocols

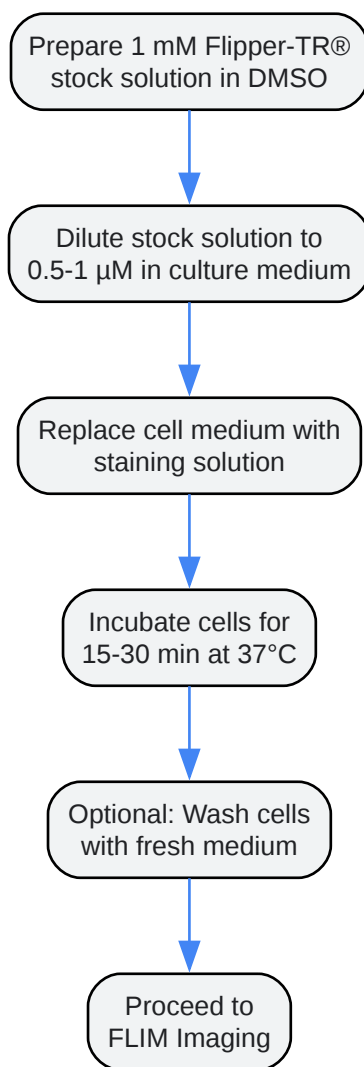
This section provides a detailed step-by-step protocol for staining live cells with Flipper-TR® and performing FLIM imaging.

I. Reagent Preparation

- Prepare a 1 mM Flipper-TR® stock solution: Dissolve the contents of one vial of Flipper-TR® in anhydrous DMSO.[9] Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution is stable for approximately 3 months.[8][9]
- Prepare the staining solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 0.5-1 μ M in pre-warmed cell culture medium.[1][9][10] Note that the presence of fetal calf serum (FCS) may reduce labeling efficiency, and the concentration may need to be increased up to 2 μ M if a low signal is observed.[8][9]

II. Cell Staining Procedure

- Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or coverslip (e.g., glass-bottom dish).
- Staining: Remove the existing culture medium and replace it with the freshly prepared Flipper-TR® staining solution.
- Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO₂. [8]
- Washing (Optional): The probe is only fluorescent when inserted into a membrane, so washing is not strictly necessary, especially for short-term imaging.[8] For longer-term imaging (>24h), you may wash the cells once with fresh, pre-warmed medium to remove any excess probe.[8]



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Caption: Experimental workflow for staining live cells with Flipper-TR®.

III. FLIM Imaging

- Microscope Setup: Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.[7]
- Excitation: Excite the sample using a 488 nm pulsed laser.[8][9]
- Emission: Collect the fluorescence emission through a 600/50 nm bandpass filter.[8][13]

- **Image Acquisition:** Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting. It is recommended to accumulate >100 photons per pixel.[\[11\]](#)
- **Data Analysis:** Fit the fluorescence decay curves with a double-exponential decay model to extract the fluorescence lifetimes (τ_1 and τ_2).[\[12\]](#)[\[13\]](#) The amplitude-weighted average lifetime can then be calculated to represent the membrane tension.

Data Interpretation

A longer average fluorescence lifetime of Flipper-TR® corresponds to higher membrane tension or a more ordered lipid environment. Conversely, a shorter lifetime indicates lower membrane tension or a more disordered membrane state. It is crucial to perform appropriate controls and consider that factors other than tension, such as lipid composition, can also influence the fluorescence lifetime of the probe.[\[3\]](#)[\[7\]](#)

Organelle-Specific Imaging

Derivatives of Flipper-TR® are available for targeting specific organelles, allowing for the investigation of membrane tension in various cellular compartments.[\[14\]](#)

- **ER Flipper-TR®:** Targets the endoplasmic reticulum.[\[10\]](#)[\[15\]](#)
- **Mito Flipper-TR®:** Targets the mitochondria.[\[14\]](#)
- **Lyso Flipper-TR®:** Targets lysosomes.[\[14\]](#)

The staining and imaging protocols for these probes are similar to that of the plasma membrane-targeting Flipper-TR®, with specific targeting moieties ensuring their localization.

Troubleshooting

- **Low Signal:** Increase the probe concentration (up to 2 μ M) or incubate for a longer period.[\[9\]](#) Ensure the use of anhydrous DMSO for the stock solution, as moisture can degrade the probe.[\[8\]](#)[\[9\]](#)
- **High Background:** Perform an optional washing step after incubation.

- Phototoxicity: Minimize laser power and exposure time to reduce photodamage to the cells. [8]

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- To cite this document: BenchChem. [Application Notes and Protocols for FLIM Imaging with Flipper-TR®]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377110#step-by-step-guide-for-flim-imaging-with-flipper-tr-5]

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